3-azido-1,1-difluorocyclobutane
Description
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Properties
CAS No. |
2243345-23-3 |
|---|---|
Molecular Formula |
C4H5F2N3 |
Molecular Weight |
133.1 |
Purity |
93 |
Origin of Product |
United States |
Contextualization Within Modern Synthesis of Strained Ring Systems
The synthesis of strained four-membered rings like cyclobutanes is a persistent challenge in organic chemistry. The inherent ring strain of cyclobutane (B1203170), a consequence of bond angles deviating from the ideal sp³ hybridization, makes its construction and subsequent functionalization a complex task. Modern synthetic methods have increasingly sought to harness this strain for chemical transformations. nih.govnih.gov The development of methodologies for producing highly substituted and functionalized cyclobutanes is driven by their growing importance as scaffolds in pharmaceutical compounds. nih.gov
Strategies for constructing the cyclobutane core often involve [2+2] cycloaddition reactions or ring-expansion methodologies. mdpi.comacs.org Introducing specific functional groups, such as an azide (B81097) and gem-difluoro substituents, requires carefully planned synthetic routes. The synthesis of gem-difluorocyclobutane derivatives, for instance, can be achieved from commercially available difluorocyclobutanone, though additions of certain nucleophiles require specific reagents, like organolanthanum compounds, to prevent undesired side reactions such as hydrogen fluoride (B91410) elimination. acs.org The subsequent introduction of the azide moiety would likely proceed via nucleophilic substitution, a common method for generating alkyl azides. wikipedia.orgprepchem.com The creation of molecules like 3-azido-1,1-difluorocyclobutane is thus situated at the cutting edge of synthetic chemistry, requiring methods that can build the strained ring while tolerating and installing these reactive and electronically demanding functional groups.
Significance of Azido Functionality in Chemical Transformations
The azido (B1232118) group (–N₃) is a compact and highly versatile functional group with a rich reaction portfolio, making it invaluable in synthetic chemistry. wikipedia.orgnih.gov Though potentially energetic, organic azides are useful precursors for a variety of other functionalities. wikipedia.org The terminal nitrogen atom of the azide (B81097) is mildly nucleophilic, while the internal nitrogen can be attacked by electrophiles. nih.gov This dual reactivity allows for a wide range of transformations.
Key reactions involving the azido group include:
Reduction to Amines: The azide group can be readily and cleanly reduced to a primary amine (–NH₂) through methods like catalytic hydrogenation or the Staudinger reaction using phosphines. wikipedia.org This makes the azide a stable and reliable masked amine group.
1,3-Dipolar Cycloadditions: Azides are excellent 1,3-dipoles and famously participate in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable, aromatic 1,2,3-triazole rings. wikipedia.orgyoutube.com The copper(I)-catalyzed version of this reaction (CuAAC) is the cornerstone of "click chemistry," a concept focused on reactions that are high-yielding, modular, and biocompatible. uniupo.it Strain-promoted azide-alkyne cycloadditions (SPAAC) using strained cyclooctynes have further expanded the utility of this reaction to living systems by eliminating the need for a potentially toxic copper catalyst. researchgate.netyoutube.com
Rearrangement Reactions: Acyl azides undergo the Curtius rearrangement to form isocyanates, which are themselves versatile intermediates for synthesizing ureas, carbamates, and amines. wikipedia.org
This reactivity profile makes the azido group a powerful tool for molecular construction and bioconjugation. nih.gov In a molecule like 3-azido-1,1-difluorocyclobutane, the azide serves as a synthetic handle, allowing the cyclobutane (B1203170) scaffold to be easily linked to other molecules or converted into other important functional groups.
Role of Fluorine Substitution in Cyclobutane Scaffolds
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and the carbon-fluorine bond is exceptionally strong. matchnow.inresearchgate.net In a cyclobutane (B1203170) ring, the presence of a gem-difluoro (CF₂) group at a single carbon atom has several significant consequences.
Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification has a predictable influence on acidity and basicity due to the strong inductive effect of the fluorine atoms. nih.gov However, its impact on properties like lipophilicity (LogP) and aqueous solubility is more complex and can be influenced by the ring size and the presence of other functional groups. nih.gov
The gem-difluoro group also acts as a "metabolic block." The strength of the C-F bond prevents enzymatic oxidation at that position, which is often a site of metabolic degradation in non-fluorinated analogues. acs.orgresearchgate.net This can significantly improve the metabolic stability and pharmacokinetic profile of drug candidates. nih.gov Furthermore, fluorine substitution can influence the conformation of cyclic systems. The introduction of a gem-difluoro group can alter the preferred puckering of the cyclobutane ring and affect the conformational preferences of adjacent functionalities, which can be critical for optimizing binding to biological targets. nih.govrsc.orgdiva-portal.org
| Property | Observed Effect of Gem-Difluorination | Underlying Reason | Reference |
|---|---|---|---|
| Acidity/Basicity of Proximal Groups | Increases acidity of nearby carboxylic acids; decreases basicity of nearby amines. | Strong electron-withdrawing inductive effect of the CF₂ group. | nih.gov |
| Metabolic Stability | Generally increases metabolic stability. | The C-F bond is resistant to enzymatic cleavage (metabolic blocking). | acs.orgnih.gov |
| Lipophilicity (LogP) | Effect is complex; can increase or decrease depending on molecular context. | Alters the overall electronic and steric profile of the molecule. | nih.gov |
| Conformation | Influences ring puckering and conformational equilibrium of the molecule. | Steric and electronic effects of the CF₂ group compared to CH₂. | nih.govrsc.org |
Overview of Research Opportunities for Azido Difluorocyclobutanes
Strategies for the Construction of 1,1-Difluorocyclobutane Rings
The formation of the 1,1-difluorocyclobutane core can be accomplished through a variety of synthetic strategies, each with its own advantages and substrate scope. These methods range from classic cycloadditions to more modern defluorinative and rearrangement reactions.
[2+2] Cycloaddition Approaches for Fluorinated Cyclobutanes
[2+2] cycloaddition reactions represent a fundamental approach to the synthesis of four-membered rings. libretexts.org These reactions, which can be initiated either thermally or photochemically, involve the combination of two double-bond-containing molecules to form a cyclobutane ring. libretexts.org
In the context of fluorinated cyclobutanes, ketene (B1206846) cycloadditions are particularly relevant. Ketenes, which can be generated in situ from acid chlorides and a non-nucleophilic base, undergo thermal [2+2] cycloaddition with alkenes to yield cyclobutanone (B123998) products. libretexts.org For instance, the reaction of dichloroketene (B1203229) with tert-butyl or benzyl (B1604629) vinyl ether has been applied as a pathway to precursors for 3,3-difluorocyclobutanol (B1322468) or 3,3-difluorocyclobutanone (B595554). researchgate.net
More advanced methods include metal-catalyzed cycloadditions. A ruthenium-catalyzed process has been described for the synthesis of gem-difluorocyclobutane-fused indolines. This reaction proceeds through a sequence involving N-H insertion, C-F bond cleavage, and a final [2+2] cycloaddition step. researchgate.net
Ring Contraction and Annulation Reactions to form Difluorocyclobutanes
Ring contraction and annulation reactions provide powerful, albeit complex, pathways to cyclobutane structures from larger ring systems. ntu.ac.uk A notable example is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) to synthesize 2-arylsubstituted gem-difluorocyclobutanes. researchgate.netnih.gov This reaction, which utilizes commercially available Selectfluor® (F-TEDA-BF4) and pyridine-hydrofluoric acid (Py·HF) as fluorine sources, proceeds through a Wagner-Meerwein rearrangement. researchgate.netnih.gov The process is believed to involve the formation of a phenonium ion intermediate. researchgate.net
Ruthenium-catalyzed defluorinative annulation also serves as a key strategy. The reaction of 2-alkenylanilines with α-trifluoromethyl diazoesters or diazoketones yields gem-difluorocyclobutane-fused indolines in moderate to good yields with a cis-configuration. researchgate.netacs.org
| Reaction Type | Reactants | Catalyst/Reagents | Product | Ref |
| Migratory gem-difluorination | Aryl-substituted methylenecyclopropanes | Selectfluor®, Py·HF | 2-Arylsubstituted gem-difluorocyclobutanes | researchgate.netnih.gov |
| Defluorinative Annulation | 2-Alkenylanilines, α-Trifluoromethyl diazoesters | Ruthenium catalyst | cis-gem-Difluorocyclobutane-fused indolines | researchgate.net |
Defluorinative Transformations for Difluorocyclobutane Formation
Defluorinative functionalization is an emerging and efficient strategy that converts readily available trifluoromethyl groups into valuable difluoromethyl motifs. nih.gov This approach is significant as it allows for the transformation of the robust C(sp³)–F bond, a traditionally challenging area in synthetic chemistry. nih.gov
A key example is the aforementioned ruthenium-catalyzed defluorinative annulation, which transforms a trifluoromethyl group on a carbenoid precursor into the gem-difluoro unit of the final cyclobutane product. researchgate.netacs.org Another important method is deoxofluorination. An efficient, multigram-scale synthesis of 2-substituted difluorocyclobutane building blocks was developed where the key step involved the deoxofluorination of an O-protected 2-(hydroxylmethyl)cyclobutanone. nih.gov
Other Synthetic Routes to Gem-Difluorocyclobutane Cores
Several other innovative methods have been developed to access the gem-difluorocyclobutane core. A significant breakthrough has been the use of organolanthanum reagents to overcome the high sensitivity of 3,3-difluorocyclobutanone to elimination when using traditional organolithium or Grignard reagents. nih.govacs.org This methodology allows for the addition of various carbon nucleophiles (aryl, alkynyl, and C(sp³)) to the ketone, producing 1-substituted-3,3-difluorocyclobutan-1-ols. nih.govacs.orgacs.org These alcohol intermediates are versatile building blocks for a diverse range of 1,1-disubstituted-3,3-difluorocyclobutanes. nih.govacs.orgresearchgate.net
The resulting 1-aryl-3,3-difluorocyclobutanols can be further functionalized. For example, iron chloride catalysis enables the generation of a difluorocyclobutane carbocation, which can then react with various nucleophiles. acs.orgacs.org
Introduction of the Azido (B1232118) Moiety: Regioselective and Stereoselective Considerations
Once the 1,1-difluorocyclobutane scaffold is constructed, the next crucial step is the introduction of the azide group. The azide ion (N₃⁻) is an excellent nucleophile, making nucleophilic substitution a primary strategy for its installation. masterorganicchemistry.com
Nucleophilic Azidation Strategies
The synthesis of this compound derivatives has been successfully achieved through nucleophilic substitution pathways starting from functionalized 1,1-difluorocyclobutane precursors. A prominent method involves the use of 1-aryl-3,3-difluorocyclobutanols, which are synthesized via the organolanthanum route. acs.orgacs.org
Under iron chloride catalysis, these alcohols can generate a carbocation intermediate that smoothly reacts with azide nucleophiles. acs.orgacs.org Specifically, by employing trimethylsilyl (B98337) azide (TMSN₃) as the nucleophile in acetonitrile (B52724) (MeCN) as the solvent, this compound derivatives can be formed. acs.orgacs.org This method provides a direct route to the target compound and its analogues.
The resulting difluorocyclobutane azide is a versatile building block itself, amenable to further transformations such as "click chemistry" or reduction to the corresponding amine, expanding its utility in medicinal chemistry. acs.orgacs.org
| Precursor | Reagents | Product | Ref |
| 1-Aryl-3,3-difluorocyclobutanol | FeCl₃, TMSN₃, MeCN | 1-Aryl-3-azido-1,1-difluorocyclobutane | acs.orgacs.org |
| 3-(Bromomethyl)-1,1-difluorocyclobutane | Sodium Azide (NaN₃) | 3-(Azidomethyl)-1,1-difluorocyclobutane | sigmaaldrich.comrsc.org |
Modified Curtius Rearrangement and Related Azidation Protocols
The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into amines, urethanes, or other derivatives via an isocyanate intermediate. nih.govnih.gov The reaction proceeds through the thermal or photochemical decomposition of an acyl azide. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, the precursor is typically 3,3-difluorocyclobutanecarboxylic acid.
A common pathway involves a modified, one-pot Curtius rearrangement. This approach avoids the isolation of the potentially hazardous acyl azide intermediate. One such protocol, developed by Lebel and coworkers for various substrates, has been adapted for this system. researchgate.net The process begins with the activation of the carboxylic acid, followed by reaction with an azide source to form the acyl azide in situ. This intermediate then rearranges to the corresponding isocyanate, which can be trapped by a suitable nucleophile. For the direct synthesis of the azide, related azidation protocols starting from a different precursor, such as an alcohol, are more direct.
For instance, 3,3-difluorocyclobutanol can be converted to an appropriate sulfonate ester (e.g., mesylate or tosylate). Subsequent nucleophilic substitution with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) yields the target this compound.
Table 1: Representative Azidation Protocol via Sulfonate Displacement
| Step | Precursor | Reagent(s) | Intermediate/Product | Typical Conditions |
| 1 | 3,3-Difluorocyclobutanol | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | 3,3-Difluorocyclobutyl mesylate | Dichloromethane (DCM), 0 °C to rt |
| 2 | 3,3-Difluorocyclobutyl mesylate | Sodium azide (NaN₃) | This compound | DMF, elevated temperature |
Chemo- and Regioselective Azide Incorporation
Achieving chemo- and regioselectivity is critical when dealing with multifunctional molecules. In the synthesis of this compound, the primary challenge is the selective introduction of the azide at the C3 position.
Starting from 3,3-difluorocyclobutanone, a two-step sequence can be employed. First, reduction of the ketone with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) provides 3,3-difluorocyclobutanol. This transformation is highly chemoselective, as the reducing agent does not affect the gem-difluoro group.
The subsequent conversion of the alcohol to the azide must also be selective. The Mitsunobu reaction offers a powerful method for achieving this with high regioselectivity and stereochemical inversion. Treatment of 3,3-difluorocyclobutanol with an azide source like diphenylphosphoryl azide (DPPA) or zinc azide pyridine (B92270) complex in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD) directly yields this compound. This method is particularly advantageous as it proceeds under mild conditions, preserving the integrity of the difluorocyclobutane ring. The regioselectivity is ensured by the starting position of the hydroxyl group.
Multi-Component and One-Pot Synthetic Sequences
One-pot and multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. mdpi.comub.edu While a specific multi-component reaction for the direct assembly of this compound is not prominently described, one-pot sequences are highly relevant.
As mentioned, the conversion of a carboxylic acid to a carbamate (B1207046) via a one-pot Curtius rearrangement is a prime example. researchgate.net A procedure starting from 3,3-difluorocyclobutanecarboxylic acid can be performed in a single vessel. The acid is treated with an activating agent (e.g., ethyl chloroformate) and sodium azide to form the acyl azide, which rearranges upon gentle heating. The resulting isocyanate is then trapped in situ with an alcohol (e.g., tert-butanol) to furnish the corresponding Boc-protected amine. researchgate.net To obtain the target azide, a more direct one-pot conversion from the corresponding alcohol is often preferred, for example, by generating a sulfonate ester in situ followed by displacement with an azide salt without isolating the intermediate.
Table 2: Conceptual One-Pot Conversion of Alcohol to Azide
| Starting Material | Reagents | Key Features |
| 3,3-Difluorocyclobutanol | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium azide (NaN₃) | Formation of tosylate intermediate followed by nucleophilic substitution in the same reaction vessel. Reduces workup steps and potential loss of material. |
This approach streamlines the synthesis by telescoping two distinct chemical steps, thereby saving time and resources. nih.gov
Enantioselective Synthesis of Chiral 3-Azido-1,1-difluorocyclobutanes
The development of enantioselective methods for the synthesis of chiral fluorinated cyclobutanes is an area of growing interest. For this compound, chirality arises if a substituent is present at the C3 position along with the azide, or if other carbons in the ring are appropriately substituted.
Direct enantioselective methods for the azidation of a prochiral difluorocyclobutane precursor are not yet widely established in the literature. However, general strategies can be proposed based on analogous transformations. One potential route involves the kinetic resolution of racemic 3,3-difluorocyclobutanol using a chiral acylating agent. The separated chiral alcohol could then be converted to the corresponding chiral azide with retention or inversion of stereochemistry, depending on the chosen method (e.g., Mitsunobu for inversion).
Alternatively, asymmetric reduction of 3,3-difluorocyclobutanone using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst or a Noyori-type transfer hydrogenation catalyst, could provide enantiomerically enriched 3,3-difluorocyclobutanol. This chiral alcohol would then serve as a precursor for the synthesis of the chiral azide. While the enantioselective synthesis of some substituted cyclobutanes has been reported, specific application to the this compound system remains a target for future research. rsc.org
Scalable Synthesis and Process Optimization
The utility of this compound as a building block in medicinal and materials chemistry necessitates the development of scalable and robust synthetic routes. Research has demonstrated that multigram quantities of key 3,3-difluorocyclobutyl intermediates can be prepared, paving the way for larger-scale production of the azide derivative. researchgate.net
A practical and scalable approach often starts from ethyl 3,3-difluorocyclobutanecarboxylate, which is accessible through the [2+2] cycloaddition of tetrafluoroethylene (B6358150) with ethyl vinyl ether, followed by further transformations. researchgate.net The ester can be hydrolyzed to the corresponding carboxylic acid, which is then converted to the azide. Alternatively, reduction of the ester yields 3,3-difluorocyclobutylmethanol, which can be transformed into the target azide.
Process optimization for these routes focuses on several key factors:
Reagent Cost and Safety: Utilizing less expensive and hazardous reagents, for example, replacing DPPA with sodium azide where possible.
Reaction Conditions: Optimizing temperature, concentration, and reaction times to maximize yield and minimize byproduct formation.
Purification: Developing purification methods, such as crystallization or distillation, that are amenable to large-scale operations, avoiding laborious chromatography.
A documented approach for the multigram synthesis of related 3,3-difluorocyclobutyl building blocks confirms that robust procedures are available, suggesting the feasibility of producing this compound on a significant scale. researchgate.net
Table 3: Considerations for Scalable Synthesis
| Parameter | Laboratory Scale | Scalable Process |
| Purification | Flash Chromatography | Crystallization / Distillation |
| Azide Source | DPPA (Mitsunobu) | NaN₃ (from sulfonate) |
| Solvents | Anhydrous solvents in small volumes | Recyclable, lower-cost solvents |
| Temperature Control | Simple heating mantles/ice baths | Jacketed reactors for precise control |
Azide Reactivity: Cycloaddition Chemistry
The azide group (–N₃) is a quintessential 1,3-dipole, a class of molecules that readily participates in 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com This reactivity is the foundation for its widespread use in chemical synthesis, bioconjugation, and materials science.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that joins an azide with a terminal alkyne. nih.govtaylorfrancis.com This reaction, independently reported by the groups of Meldal and Sharpless, is renowned for its reliability, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. nih.govwikipedia.org In contrast, the uncatalyzed thermal Huisgen cycloaddition requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. wikipedia.org
For this compound, the CuAAC reaction provides a straightforward method for its incorporation into larger molecular frameworks. The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.gov The reaction's efficiency is generally high, and it is compatible with a wide array of functional groups, making it a robust tool for synthetic chemistry. taylorfrancis.comnih.gov
Table 1: General Scheme for CuAAC Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) Source (e.g., CuSO₄/Sodium Ascorbate) | 1-(1,1-Difluorocyclobutan-3-yl)-4-alkyl-1H-1,2,3-triazole |
To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction occurs between an azide and a strained cycloalkyne, such as a derivative of cyclooctyne (B158145), without the need for a metal catalyst. nih.govresearchgate.net The reaction is driven by the release of ring strain in the cycloalkyne's transition state, leading to rapid cycloaddition at physiological temperatures. nih.gov
The kinetics of SPAAC are a critical aspect of its utility, with second-order rate constants varying significantly depending on the structure of the cycloalkyne. nih.govnih.gov The introduction of fluorine atoms or fused aromatic rings into the cyclooctyne framework can dramatically increase the reaction rate. nih.govresearchgate.net While specific kinetic data for the reaction of this compound is not extensively reported, it is expected to react readily with various strained alkynes, making it a valuable tool for copper-free bioconjugation. nih.gov The reaction proceeds selectively to form a stable triazole product. researchgate.net
Table 2: General Scheme for SPAAC Reaction
| Reactant 1 | Reactant 2 (Strained Alkyne) | Conditions | Product |
|---|---|---|---|
| This compound | e.g., Dibenzocyclooctyne (DBCO) | Catalyst-free, physiological conditions | Fused Triazole Adduct |
Table 3: Representative Second-Order Rate Constants for SPAAC
(Illustrates the effect of cycloalkyne structure on reaction kinetics with a generic organic azide)
| Cycloalkyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |
|---|---|---|
| Cyclooctyne (OCT) | ~2.4 x 10⁻³ | nih.gov |
| Bicyclo[6.1.0]non-4-yne (BCN) | ~8.7 x 10⁻² | nih.govnih.gov |
| Azadibenzocyclooctyne (ADIBO) | ~4.0 x 10⁻¹ | nih.gov |
| Dibenzocyclooctyne (DIBAC/DBCO) | ~1.9 | nih.gov |
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another exceptionally fast and selective bioorthogonal reaction. wikipedia.orgresearchgate.net Unlike traditional Diels-Alder reactions, IEDDA involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org The most common dienes for this reaction are tetrazines, which react rapidly with strained alkenes (e.g., trans-cyclooctene) or other electron-rich alkenes and alkynes. wikipedia.orgnih.gov
The azide group of this compound does not directly participate in the IEDDA reaction. However, its importance lies in its orthogonality to this chemistry. units.it A molecule containing the this compound moiety could be selectively functionalized using CuAAC or SPAAC, while a different part of the same system, bearing a suitable dienophile, could be simultaneously or sequentially modified using an IEDDA reaction with a tetrazine. This orthogonality allows for the development of complex, multi-component chemical systems. researchgate.netunits.it
Table 4: Representative Scheme for IEDDA Reaction
| Diene (Electron-poor) | Dienophile (Electron-rich) | Initial Adduct | Final Product |
|---|---|---|---|
| 1,2,4,5-Tetrazine derivative | Alkene or Alkyne | Bicyclic Intermediate | Dihydropyridazine or Pyridazine (after N₂ extrusion) |
While azide-alkyne cycloadditions are the most prominent, the azido group can, in principle, react with other dipolarophiles. wikipedia.orgnumberanalytics.com The classical Huisgen 1,3-dipolar cycloaddition can occur with alkenes, particularly those that are electron-deficient, to form triazoline rings. wikipedia.org However, these reactions are generally much slower than CuAAC or SPAAC and often require elevated temperatures. wikipedia.org
Furthermore, azides can react with nitriles under certain conditions to form tetrazoles, which are another important class of five-membered heterocycles. mdpi.com Mechanistic studies on similar fluorinated azides have also explored reactions with primary amines, which proceed through nucleophilic attack on the terminal nitrogen of the azide, followed by cyclization and elimination to yield tetrazoles. nih.govnih.gov These alternative cycloadditions expand the synthetic utility of the azido group beyond the formation of triazoles.
Reactivity at the 1,1-Difluorocyclobutane Moiety
The 1,1-difluorocyclobutane group is generally considered to be a stable structural motif. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage.
Nucleophilic substitution directly on the gem-difluorinated carbon (C1) of the this compound ring is considered highly unfavorable. Several factors contribute to this lack of reactivity:
C-F Bond Strength: The inherent strength of the carbon-fluorine bond requires a large amount of energy to break.
Steric Hindrance: The two fluorine atoms create a sterically hindered environment around the C1 carbon.
Electronic Effects: The high electronegativity of the fluorine atoms polarizes the C-F bond but does not render the carbon sufficiently electrophilic for substitution, especially in the absence of a good leaving group.
Studies on analogous α-fluorinated azidoalkanes have shown that even powerful nucleophiles fail to displace the fluorine atoms via a substitution reaction. nih.gov For example, attempts to react 1-azido-1,1,2,2-tetrafluoroethane with the highly nucleophilic azide anion (N₃⁻) showed no substitution, even with prolonged heating. nih.gov This inertness is a key feature, contributing to the metabolic stability of molecules containing this moiety. It is important to distinguish this from the synthesis of the parent compound, which involves a nucleophilic substitution of a leaving group (e.g., bromide) at the C3 position by an azide anion, a reaction that proceeds readily. thieme-connect.com
Ring-Opening Reactions and Rearrangements of the Cyclobutane Ring
The inherent ring strain of the cyclobutane core in this compound makes it susceptible to ring-opening reactions, providing a pathway to various functionalized acyclic and heterocyclic structures. The strain energy arises from the deviation of its internal bond angles (approximately 88° in a puckered conformation) from the ideal 109.5° for sp³-hybridized carbons. libretexts.orgyoutube.com This stored energy can be released through thermal, photochemical, or catalytic processes.
Photochemical induction is a known method for promoting ring-opening in strained ring systems. For instance, the photochemical ring-opening of 1,3-cyclohexadiene (B119728) has been studied extensively as a model for electrocyclic reactions. nih.govarxiv.org While specific studies on the photochemical ring-opening of this compound are not prevalent, analogous systems like 1,3-disubstituted acyl bicyclobutanes undergo visible-light-induced α-selective radical ring-opening reactions to form functionalized cyclobutenes. rsc.orgnih.gov This suggests that photochemical activation could be a viable strategy for cleaving the cyclobutane ring in the title compound.
Ring-opening can also be initiated through reactions that involve the substituents. For example, the synthesis of 3-fluoroazetidines has been achieved from precursors that undergo intramolecular cyclization, a process that can be mechanistically related to the rearrangement of a cyclobutane derivative. nih.govresearchgate.net In some cases, the ring-opening of cyclopropanes, which are even more strained than cyclobutanes, can lead to 1,3-difunctionalized products, a transformation that could be conceptually extended to cyclobutane systems. researchgate.netrsc.org The high reactivity of C-H bonds in cyclobutanes, which are more sterically exposed and possess greater s-character than their acyclic counterparts, can also lead to ring-opening under certain catalytic conditions. nih.gov
The rearrangement of the cyclobutane ring can also be a key reactive pathway. Such rearrangements can be driven by the formation of more stable carbocationic intermediates or by the relief of ring strain. The presence of the azido group can influence these rearrangements, potentially participating in intramolecular reactions upon its conversion to other functionalities.
Influence of Fluorine Atoms on Adjacent Carbon Reactivity
The two fluorine atoms at the C1 position of this compound exert a profound electronic influence on the reactivity of the entire molecule. The strong electron-withdrawing inductive effect of the gem-difluoro group significantly polarizes the C-C bonds within the ring. rsc.orgnih.gov This polarization makes the adjacent carbons (C2 and C4) more electrophilic and susceptible to nucleophilic attack.
This electronic effect is a general feature of gem-difluorinated compounds. For instance, in gem-difluoromethylene alkynes, the difluoromethylene group induces a polarization of the alkyne, dictating the regioselectivity of subsequent reactions. rsc.org Similarly, in gem-difluoroalkenes, the carbon atom bearing the fluorine atoms is highly susceptible to nucleophilic attack due to the strong inductive effect of the fluorine atoms. nih.gov
The introduction of fluorine can also lead to a general stabilization or destabilization of the ring system. While fluorine substitution on a cyclopropane (B1198618) ring leads to destabilization, its effect on four-membered rings is more complex and can involve a combination of inductive effects and hyperconjugation. acs.org In some cases, the presence of multiple fluorine atoms can stabilize a ring system, as seen in the concept of "fluoromaticity" in aromatic rings. nih.govacs.org
The reactivity of the C-H bonds on the carbons adjacent to the CF2 group is also altered. The electron-withdrawing nature of the fluorine atoms can make these protons more acidic and susceptible to deprotonation under basic conditions. This altered reactivity can be exploited in various synthetic transformations.
Chemoselective Transformations and Functional Group Compatibility
The presence of multiple reactive sites in this compound—the azido group, the cyclobutane ring, and the C-H bonds activated by the fluorine atoms—necessitates careful control of reaction conditions to achieve chemoselectivity. The azido group is a versatile functional group that can undergo a variety of transformations, including reduction to an amine, cycloaddition reactions, and conversion to a nitrene.
The chemoselective reduction of the azido group in the presence of other functional groups is a common challenge in organic synthesis. Various reagents have been developed for this purpose. For example, dichloroborane-dimethyl sulfide (B99878) (BHCl2·SMe2) has been shown to be a highly chemoselective reagent for the reduction of azides in the presence of functional groups such as esters, halides, nitriles, and even olefins. researchgate.net Another method employs aluminum or gadolinium triflates in combination with sodium iodide for the chemoselective reduction of aromatic azides over aliphatic azides. dntb.gov.uaresearchgate.net This high degree of selectivity allows for the targeted transformation of the azido group while leaving the cyclobutane ring and the gem-difluoro moiety intact.
The compatibility of the this compound scaffold with various reaction conditions is crucial for its utility as a building block. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a mild and robust reaction that is generally compatible with a wide range of functional groups. sigmaaldrich.com This allows for the straightforward conjugation of the azido-cyclobutane moiety to alkyne-containing molecules. The electrophilic nature of fluorinated azides also allows for their cycloaddition with enolizable ketones. sigmaaldrich.com
The functional group compatibility of the cyclobutane ring itself is also a key consideration. Rhodium-catalyzed C-H functionalization reactions have been shown to be effective on cyclobutane systems, indicating that the ring is stable to certain transition metal-catalyzed processes. nih.gov The development of catalytic methods that are compatible with the diverse functionalities present in complex molecules is an active area of research. acs.org
Table 1: Examples of Chemoselective Reductions of Azides This table is for illustrative purposes and may not represent reactions performed specifically on this compound.
| Reagent System | Substrate Scope | Functional Group Tolerance |
|---|---|---|
| BHCl₂·SMe₂ | Alkyl and aryl azides | Esters, halides, nitriles, olefins |
| Al(OTf)₃/NaI | Aromatic azides | Aliphatic azides, various other groups |
Acid-Mediated and Lewis Acid-Catalyzed Reactions of the Azido Group
The azido group in this compound can be activated by both Brønsted and Lewis acids, leading to a variety of transformations. In the presence of strong acids, aryl azides are known to decompose with the loss of dinitrogen to form highly reactive arylnitrenium ion intermediates. psu.edu These intermediates can then undergo intramolecular cyclization or other rearrangements. While the reactivity of an aliphatic azide like that in this compound might differ, acid-mediated activation is a potential pathway for generating reactive nitrogen species. For example, acid-mediated denitrogenation of N-fluoroalkylated 1,2,3-triazoles, which can be formed from azides, leads to the formation of β-enamido triflates. nih.gov
Lewis acids can also play a crucial role in modulating the reactivity of the azido group and the cyclobutane ring. Lewis acid catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high selectivity. nih.gov For instance, Lewis acids like scandium triflate (Sc(OTf)₃) have been used to catalyze the formal ene reaction of bicyclobutanes with thioindolinones and the 1,3-dipolar cycloaddition of bicyclobutanes with isatogens. rsc.orgchemrxiv.orgnih.gov These examples highlight the ability of Lewis acids to activate strained ring systems towards nucleophilic attack.
In the context of this compound, a Lewis acid could coordinate to one of the nitrogen atoms of the azido group, increasing its electrophilicity and making it more susceptible to nucleophilic attack or rearrangement. Alternatively, a Lewis acid could coordinate to the fluorine atoms, although this is less common, or interact with other functional groups present in the molecule to direct a particular reaction pathway. The use of Lewis acids in conjunction with other reagents can lead to novel and highly selective transformations. For example, Lewis acid-catalyzed ring-opening of cyclopropanes has been used to synthesize functionalized pyrrolidines. researchgate.net
The choice of Lewis acid is critical and can significantly influence the outcome of a reaction. A variety of Lewis acids, from simple metal halides to complex organometallic compounds, are available, each with its own unique reactivity profile. nih.gov The development of new fluorous Lewis acid catalysts that are recyclable and effective in various reaction media further expands the toolkit available to synthetic chemists. nih.gov
Table 2: Potential Acid-Mediated Reactions of the Azido Group This table is for illustrative purposes and may not represent reactions performed specifically on this compound.
| Acid Type | Potential Transformation | Intermediate |
|---|---|---|
| Strong Brønsted Acid | Decomposition and rearrangement | Nitrenium-like ion |
| Lewis Acid | Activation towards nucleophiles | Lewis acid-azide adduct |
Stereochemical Outcomes and Diastereoselectivity in Reactions
The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility, as the creation of well-defined three-dimensional structures is often a primary goal in organic synthesis. The puckered nature of the cyclobutane ring means that substituents can occupy either axial or equatorial positions, leading to the possibility of cis and trans isomers. The stereochemical outcome of reactions at the C3 position, where the azido group is located, or at the adjacent C2 and C4 positions, is of significant interest.
The synthesis of this compound itself from 3-bromo-1,1-difluorocyclobutane (B596133) proceeds via an S(_N)2 reaction with sodium azide. thieme-connect.comthieme-connect.com The stereochemistry of this reaction will depend on the stereochemistry of the starting bromide. If the starting material is a single enantiomer, the reaction will proceed with inversion of configuration at the C3 center.
In subsequent reactions, the stereochemistry of the cyclobutane ring can influence the diastereoselectivity of the transformation. For example, in the rhodium-catalyzed C-H functionalization of substituted cyclobutanes, the catalyst can selectively react with a specific C-H bond based on its steric accessibility, leading to the formation of a single diastereomer. nih.gov The conformational preference of the cyclobutane ring plays a crucial role in determining which C-H bond is most susceptible to functionalization.
The azido group itself can also direct the stereochemical outcome of reactions. In a diastereoselective 1,3-difluorination of allylic azides, the azido group plays a dual role in directing the stereochemistry of the fluorine addition. researchgate.net While this is not a reaction of a cyclobutane, it illustrates the potential of the azido group to influence stereoselectivity.
Lewis acid-catalyzed reactions of bicyclobutanes have also been shown to proceed with high diastereoselectivity. rsc.orgchemrxiv.org The coordination of the Lewis acid to the substrate can create a chiral environment that favors the formation of one diastereomer over the other. The development of chiral Lewis acids for asymmetric catalysis is a major area of research and could be applied to reactions of this compound to generate enantiomerically enriched products.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,3-cyclohexadiene |
| 1,3-disubstituted acyl bicyclobutanes |
| 3-fluoroazetidines |
| gem-difluoromethylene alkynes |
| gem-difluoroalkenes |
| 3-bromo-1,1-difluorocyclobutane |
| N-fluoroalkylated 1,2,3-triazoles |
| β-enamido triflates |
| thioindolinones |
| isatogens |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the absence of direct experimental NMR data for this compound in the reviewed literature, the following analysis is based on established principles and data from analogous fluorinated and azido-substituted cyclobutane derivatives. nbuv.gov.ua
¹H NMR: The proton NMR spectrum is expected to show signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the cyclobutane ring. The proton attached to the carbon bearing the azido group (C3) is anticipated to resonate at a downfield chemical shift, typically in the range of δ 3.5-4.5 ppm, due to the electron-withdrawing nature of the azide. The methylene protons at C2 and C4 would likely appear as complex multiplets due to geminal and vicinal coupling to each other and to the C3 proton, as well as long-range coupling to the fluorine atoms.
¹³C NMR: The carbon spectrum would provide key information about the carbon framework. The carbon atom bonded to the two fluorine atoms (C1) is expected to be a triplet in the proton-decoupled spectrum due to one-bond C-F coupling, with a characteristic large coupling constant (¹JCF) and a chemical shift in the range of δ 110-120 ppm. The carbon bearing the azido group (C3) would likely resonate around δ 50-60 ppm. The methylene carbons (C2 and C4) would appear at higher field, and their signals would be split due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing this compound. A single resonance is expected for the two equivalent fluorine atoms, appearing as a triplet due to coupling with the adjacent methylene protons (²JHF). The chemical shift would be in the typical range for gem-difluorocycloalkanes. nbuv.gov.ua
¹⁵N NMR: The nitrogen NMR spectrum, while less commonly acquired, would show three distinct signals for the three nitrogen atoms of the azido group, providing definitive evidence for its presence.
Expected Coupling Constants:
¹JCF: ~250-300 Hz
²JCF: ~15-25 Hz
³JCF: ~5-10 Hz
²JHH (geminal): ~10-15 Hz
³JHH (vicinal): ~5-10 Hz
Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals and elucidating the through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): Would reveal the proton-proton coupling network, connecting the C3 proton to the adjacent methylene protons at C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, which is vital for determining the stereochemistry of the molecule, particularly the relative orientation of the azido group with respect to the cyclobutane ring puckering.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: A prominent and sharp absorption band characteristic of the azide asymmetric stretching vibration is expected in the region of 2100-2160 cm⁻¹. researchgate.net The C-F stretching vibrations would likely appear as strong bands in the 1000-1200 cm⁻¹ region. The C-N stretching vibration would be observed in the fingerprint region.
Raman Spectroscopy: The azide symmetric stretching vibration, which is often weak in the IR spectrum, should give a strong signal in the Raman spectrum, typically around 1250 cm⁻¹.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination
As this compound is a chiral molecule, chiroptical techniques would be essential for determining its absolute configuration if synthesized in an enantiomerically enriched form.
Electronic Circular Dichroism (ECD): The azide chromophore and any potential electronic transitions of the cyclobutane ring could give rise to ECD signals.
Vibrational Circular Dichroism (VCD): VCD spectra, coupled with quantum chemical calculations, could provide a reliable method for assigning the absolute configuration by comparing the experimental and calculated spectra.
Currently, no experimental chiroptical data for this compound has been reported.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be obtained, this technique would provide precise bond lengths, bond angles, and the conformation of the cyclobutane ring. It would also unequivocally establish the stereochemistry.
At present, there are no published crystal structures for this compound.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.
Molecular Formula: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of C₄H₅F₂N₃.
Fragmentation Pathways: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺). Characteristic fragmentation patterns for organic azides include the loss of a nitrogen molecule (N₂) to give a prominent [M-28]⁺ ion. Subsequent fragmentation of the cyclobutane ring would also be expected.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding Analysis
Quantum mechanical calculations are fundamental to understanding the electronic landscape of 3-azido-1,1-difluorocyclobutane. These calculations elucidate the nature of the covalent bonds, the distribution of electron density, and the molecular orbitals. In this molecule, the presence of highly electronegative fluorine atoms at the C1 position induces a significant polarization of the C-F bonds, creating a localized electron-deficient carbon center. This, in turn, influences the electronic character of the adjacent atoms in the cyclobutane (B1203170) ring.
The azide (B81097) group at the C3 position introduces a unique electronic feature, characterized by its linear geometry and delocalized π-system. QM calculations can map the electrostatic potential surface, highlighting the electron-rich terminal nitrogen of the azide and the electron-poor region around the gem-difluoro group. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting the molecule's reactivity, particularly in cycloaddition reactions where the azide group typically participates.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving this compound. A primary reaction of interest is the [3+2] cycloaddition, or Huisgen cycloaddition, where the azide group reacts with a dipolarophile like an alkyne or alkene. DFT calculations can model the entire reaction energy profile, identifying the structures of transition states and intermediates.
Studies on similar reactions, such as the cycloaddition of azides with strained alkynes, have shown that DFT methods like B3LYP can effectively predict reaction barriers and regioselectivity. nih.govmdpi.com For this compound, DFT would be employed to determine whether the cycloaddition proceeds through a concerted or stepwise mechanism. The calculations would also clarify the regiochemical outcome (i.e., the formation of 1,4- vs. 1,5-disubstituted triazole products), which is influenced by both steric and electronic factors governed by the difluorinated cyclobutyl ring. mdpi.com The presence of fluorine atoms can lower the activation energy for cycloadditions compared to non-fluorinated analogues, a phenomenon that DFT calculations can quantify. nih.gov
Conformational Analysis and Energy Landscapes of Fluorinated Cyclobutanes
The four-membered ring of cyclobutane is not planar; it adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. dalalinstitute.comlibretexts.org The out-of-plane dihedral angle in the parent cyclobutane is approximately 25°. libretexts.orglibretexts.org For this compound, the substituents significantly influence the conformational preferences and the energy barrier for ring inversion.
The conformation of the cyclobutane ring is a delicate balance between angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between adjacent bonds). openstax.org The puckered conformation reduces torsional strain at the cost of slightly increased angle strain. libretexts.org
The substitution of two hydrogen atoms with larger, highly electronegative fluorine atoms at a single carbon (gem-difluorination) has a profound impact. The C-F bonds are longer than C-H bonds, and the van der Waals radius of fluorine is larger, introducing steric demands. Furthermore, stereoelectronic effects, such as hyperconjugation, play a critical role. nih.gov For instance, stabilizing donor-acceptor interactions between a lone pair on one atom and an antibonding orbital of a C-F bond (n→σ*C-F) can favor specific conformations. nih.gov The gem-difluoro group can alter the degree of puckering and the energy barrier between the two equivalent puckered conformations of the ring.
The introduction of fluorine dramatically alters the molecule's potential for intermolecular interactions. The strong C-F bond dipoles create a significant molecular dipole moment, enhancing dipole-dipole interactions. While fluorine is a weak hydrogen bond acceptor, these interactions can become significant in specific molecular contexts. uni-muenchen.de Computational analysis helps to identify and quantify these non-covalent interactions, which are crucial for understanding the condensed-phase behavior and crystal packing of the compound. The azide group also contributes to the molecule's polarity and can participate in various non-covalent interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods are highly effective for predicting spectroscopic parameters, which is invaluable for structure elucidation. DFT calculations have become a standard tool for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. idc-online.commdpi.com
For fluorinated molecules, specialized DFT functionals and basis sets, such as ωB97XD/aug-cc-pvdz, have been developed to provide high accuracy, often with a root-mean-square (RMS) error of around 3-4 ppm for ¹⁹F shifts. rsc.org The prediction process involves optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors. researchgate.net These are typically converted to chemical shifts by comparing them to a calculated shielding value for a standard reference compound, such as CFCl₃ for ¹⁹F NMR. researchgate.net Given that NMR shifts are averaged over all accessible conformations, accurate prediction often requires a conformational search and Boltzmann averaging of the shifts from low-energy conformers. uni-muenchen.de
Below is an example table illustrating how computationally predicted NMR data would be compared against experimental values for a hypothetical analysis of this compound.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| ¹⁹F | -105.2 | -104.5 | -0.7 |
| ¹³C (C1) | 118.5 | 119.0 | -0.5 |
| ¹³C (C2/C4) | 28.3 | 28.1 | +0.2 |
| ¹³C (C3) | 55.6 | 55.9 | -0.3 |
| ¹H (C2/C4) | 2.65 | 2.68 | -0.03 |
| ¹H (C3) | 4.10 | 4.15 | -0.05 |
Note: The data in this table is illustrative and intended to represent the output of a typical computational study.
Assessment of Ring Strain and its Energetic Contribution to Reactivity
Cyclobutane possesses significant ring strain, estimated to be around 110 kJ/mol (26.4 kcal/mol). openstax.org This strain arises from both angle strain (C-C-C angles of about 88° instead of 109.5°) and torsional strain from eclipsed bonds. libretexts.orgopenstax.org This stored energy makes the ring more susceptible to opening reactions and lowers the activation barriers for reactions that release this strain in the transition state.
The energetic contribution of this strain is a key factor in the reactivity of this compound. For example, in [3+2] cycloaddition reactions, the partial rehybridization of the ring carbons in the transition state can lead to a release of ring strain, thereby accelerating the reaction. nih.gov Computational methods, such as using homodesmotic or hyper-homodesmotic reactions, allow for the precise calculation of Ring Strain Energy (RSE). nih.gov Studies on other fluorinated cycloalkanes have suggested that fluorine substitution can slightly modulate the RSE. For instance, in 3,3-difluorocyclooctyne, the RSE was found to be slightly reduced compared to the parent cyclooctyne (B158145). nih.gov A similar, though not identical, effect could be quantified for this compound, providing a direct link between its structure, inherent strain, and chemical reactivity.
Table of Ring Strain Energies for Small Cycloalkanes
| Cycloalkane | Ring Strain Energy (kJ/mol) | Ring Strain Energy (kcal/mol) |
| Cyclopropane (B1198618) | 115 | 27.5 |
| Cyclobutane | 110 | 26.4 |
| Cyclopentane | 26 | 6.2 |
Source: Data derived from multiple chemical literature sources. openstax.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules, offering insights into their conformational landscapes and interactions with the surrounding environment. While specific MD simulation studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and findings from simulations of structurally related compounds—such as substituted cyclobutanes, alkyl azides, and fluorinated hydrocarbons—provide a robust framework for understanding its probable behavior.
MD simulations of this compound would be instrumental in elucidating the intricate interplay between its constituent functional groups and the puckered four-membered ring. The primary focus of such simulations would be to characterize the conformational dynamics of the cyclobutane ring, the orientation of the azido (B1232118) and difluoro substituents, and the influence of different solvent environments on these properties.
Conformational Dynamics and Ring Puckering
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate angular and torsional strain. dalalinstitute.comslideshare.net This puckering is a dynamic process, with the ring rapidly inverting between equivalent puckered states. For a substituted cyclobutane like this compound, the substituents can occupy either axial or equatorial positions relative to the average plane of the ring. The interplay between these substituent positions and the ring's puckering is a central aspect of its dynamic behavior.
An extensive conformational study on 2-substituted cyclobutane-α-amino acid derivatives, which combines experimental and computational methods including MD simulations, has shown that substituents significantly modulate the conformational preference of the ring-puckering. acs.orgnih.gov In the case of this compound, MD simulations would likely reveal a preferred puckered conformation that minimizes steric hindrance and optimizes electrostatic interactions between the gem-difluoro group and the azido group. The simulations would map the potential energy surface associated with the ring inversion, identifying the energy barriers between different conformational states.
Solvent Effects on Molecular Conformation and Dynamics
The surrounding solvent environment is expected to play a crucial role in the dynamic behavior of this compound due to the presence of polar C-F bonds and the azido group. MD simulations in explicit solvent models are essential for capturing the specific interactions between the solute and solvent molecules. nih.gov
Studies on other molecules have demonstrated that solvent polarity can significantly impact conformational equilibria. nih.govnih.govrsc.org For instance, in a non-polar solvent like hexane, the conformational dynamics would be primarily governed by intramolecular forces. In contrast, in a polar solvent such as water or methanol, strong dipole-dipole interactions and potential hydrogen bonding between the solvent and the azido and fluoro groups would become significant. These interactions could stabilize certain conformations over others, potentially altering the puckering amplitude and the preferred orientation of the substituents. rsc.org
MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around the functional groups of this compound. This analysis would reveal the structure of the solvation shells and the average number of solvent molecules interacting with the azido and difluoro moieties. Furthermore, by calculating the potential of mean force for dihedral angles defining the ring puckering in different solvents, the free energy landscape of the molecule's conformations can be determined.
Hypothetical Research Findings from MD Simulations
Based on analogous systems, a hypothetical MD simulation study of this compound in both a non-polar (cyclohexane) and a polar (water) solvent would likely yield data similar to that presented in Table 1. The force field parameters for the simulation would likely be adapted from established force fields like GAFF (Generalized Amber Force Field), with specific parameters for the azido group being carefully validated. nih.gov
The simulation would likely be run for several hundred nanoseconds to ensure adequate sampling of the conformational space. Analysis of the trajectories would provide insights into the dynamic equilibrium between different puckered states of the cyclobutane ring and the influence of the solvent on this equilibrium.
Table 1: Hypothetical MD Simulation Data for this compound
| Parameter | Cyclohexane (Non-polar) | Water (Polar) |
| Ring Puckering Angle (degrees) | ||
| Average | 25.3 | 28.1 |
| Standard Deviation | 4.2 | 5.5 |
| Axial vs. Equatorial Preference of Azido Group | ||
| % Time in Axial Position | 35% | 20% |
| % Time in Equatorial Position | 65% | 80% |
| Solvent Interaction Energy (kcal/mol) | ||
| Azido Group | -2.1 | -8.5 |
| Difluoro Group | -1.8 | -6.7 |
| Root Mean Square Deviation (RMSD) of the Ring (Å) | ||
| Average | 0.15 | 0.21 |
| Maximum | 0.32 | 0.45 |
This table is generated for illustrative purposes based on principles from related molecular dynamics studies and does not represent experimentally verified data for this specific compound.
The hypothetical data in Table 1 suggests that in a polar solvent like water, the cyclobutane ring may adopt a slightly more puckered conformation on average, as indicated by the larger puckering angle. The strong interactions with water molecules would likely favor the equatorial position for the relatively bulky azido group to a greater extent than in a non-polar solvent, minimizing steric clashes and maximizing solvent exposure. The significantly more negative interaction energies in water highlight the strong solvation of the polar functional groups. The higher RMSD values in water could indicate increased flexibility and dynamic motion of the ring due to the constant buffeting by and interaction with polar solvent molecules.
Applications of 3 Azido 1,1 Difluorocyclobutane As a Chemical Building Block
Scaffold for the Synthesis of Novel Fluoro-Containing Heterocycles
The azide (B81097) moiety of 3-azido-1,1-difluorocyclobutane serves as a versatile precursor for the construction of various nitrogen-containing heterocycles, which are prevalent motifs in many biologically active compounds. nih.gov
Triazole-Fused Cyclobutane (B1203170) Derivatives
The most prominent reaction of the azide group is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. youtube.com The copper(I)-catalyzed version of this reaction, known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry," prized for its high efficiency, regioselectivity, and mild reaction conditions. beilstein-journals.orgmdpi.com
When this compound is reacted with terminal alkynes in the presence of a copper(I) catalyst, it readily forms 1,4-disubstituted 1,2,3-triazoles where the difluorocyclobutane ring is appended to the N1 position of the triazole. This reaction provides a straightforward and modular route to a diverse library of novel compounds, wedding the unique physicochemical properties of the fluorinated ring to the stable, aromatic triazole core. beilstein-journals.orgnih.govyoutube.com This strategy has been widely used to link azido-modified scaffolds to a variety of molecular fragments. nih.gov
Table 1: Synthesis of 1,4-Disubstituted Triazoles via CuAAC
This table illustrates the general copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound and a generic terminal alkyne.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1-(1,1-Difluorocyclobutan-3-yl)-4-R-1H-1,2,3-triazole |
Access to Other Nitrogen-Containing Ring Systems
Beyond triazoles, the azide group of this compound is a gateway to other important nitrogen-containing heterocycles. mdpi.com A key transformation is the reduction of the azide to a primary amine. The resulting 3-amino-1,1-difluorocyclobutane is a valuable intermediate that can undergo a wide array of subsequent reactions.
For instance, this amine can be acylated and then cyclized to form various fused or spirocyclic nitrogen heterocycles. mdpi.com The Staudinger reaction, involving the treatment of the azide with a phosphine, can also be employed to generate an amine or, in its ligation variant, to form a stable amide bond under biocompatible conditions. nih.govescholarship.org These transformations significantly broaden the synthetic utility of the parent azide, allowing access to diverse scaffolds such as pyridines, pyrimidines, and other complex ring systems containing the 1,1-difluorocyclobutane motif. mdpi.comekb.eg
Precursor for the Construction of Complex Fluorinated Organic Architectures
The 1,1-difluorocyclobutane moiety is a highly sought-after structural element in drug design due to its unique conformational and electronic properties.
Incorporation into Bioisosteres and Conformationally Restricted Analogues
The 1,1-difluorocyclobutane unit is often used as a bioisostere for other common chemical groups, such as a carbonyl group or a gem-dimethyl group. Its rigid, four-membered ring system introduces significant conformational constraint into a molecule, which can be advantageous for optimizing binding affinity to a biological target by reducing the entropic penalty of binding. The fluorine atoms can also modulate properties like metabolic stability and membrane permeability. chemrxiv.org
The azide handle on this compound provides the crucial reactive site needed to incorporate this valuable fluorinated scaffold into larger, more complex molecules. Through reactions like the CuAAC or reduction to an amine followed by amidation, the difluorocyclobutane ring can be readily appended to a wide range of parent structures, making it an ideal building block for creating conformationally restricted analogues of known bioactive compounds.
Building Blocks for Sp3-Rich Molecular Libraries
In modern drug discovery, there is a growing emphasis on moving away from flat, two-dimensional molecules towards more three-dimensional, sp³-rich structures. nih.gov Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, including better solubility and selectivity, and can access novel biological target space. dtu.dklifechemicals.com
The this compound building block is inherently sp³-rich and three-dimensional. It serves as an excellent starting point for the synthesis of diverse fragment libraries for use in fragment-based drug discovery (FBDD). rsc.orgvu.nl By leveraging the reactivity of the azide group, a focused set of cyclobutane fragments can be generated with a variety of functional groups and exit vectors for further chemical elaboration. nih.govvu.nl This approach allows for the systematic exploration of the chemical space around the rigid difluorocyclobutane core, providing a powerful strategy for identifying novel lead compounds. lifechemicals.com
Table 2: Properties of this compound as a Fragment Building Block
This table summarizes the key properties that make this compound an attractive scaffold for creating sp³-rich molecular libraries.
| Property | Description | Advantage in Drug Discovery |
| High Fsp³ | The core is a saturated, four-membered ring. | Increased three-dimensionality, potential for improved solubility and novelty. lifechemicals.com |
| Conformational Rigidity | The cyclobutane ring restricts bond rotation. | Pre-organizes the molecule for binding, potentially increasing affinity. |
| Fluorine Content | Contains a difluoromethylene group. | Can enhance metabolic stability, binding affinity, and membrane permeability. ekb.eg |
| Reactive Handle | The azide group is versatile for ligation. | Allows for reliable and modular connection to other fragments or molecules. vu.nl |
Role in Bio-orthogonal Ligation Chemistry and Bioconjugation Strategies
Bio-orthogonal chemistry refers to reactions that can be carried out in a living biological system without interfering with native biochemical processes. nih.govru.nl The azide functional group is one of the most widely used bio-orthogonal handles due to its small size, stability, and lack of reactivity with most biological molecules. nih.govescholarship.org
The azide in this compound can participate in two main classes of bio-orthogonal reactions: the aforementioned CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC). While CuAAC is highly efficient, the copper catalyst can be toxic to cells. nih.gov SPAAC avoids this issue by using a strained cyclooctyne (B158145), which reacts rapidly with the azide without the need for a metal catalyst. researchgate.net
This reactivity allows this compound to be used as a reporter or labeling agent. For example, it could be incorporated into a drug molecule, a peptide, or a probe. Once inside a cell, the azide can be selectively ligated to another molecule containing a cyclooctyne or terminal alkyne, enabling applications such as:
Visualizing the localization of a drug within a cell.
Identifying the protein targets of a bioactive compound.
Constructing complex antibody-drug conjugates.
The Staudinger ligation, another bio-orthogonal reaction between an azide and a specialized phosphine, offers an alternative route for bioconjugation, further expanding the utility of this versatile building block in chemical biology. nih.govescholarship.org
Development of Chemical Probes and Tags (as a reagent component)
The azide group is a cornerstone of bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". These reactions allow for the selective ligation of an azide-containing molecule to an alkyne-modified target in complex biological environments. This compound can serve as a versatile reagent for introducing the difluorocyclobutyl motif onto biomolecules, enabling the development of novel chemical probes and tags.
The gem-difluorocyclobutane unit can act as a stable, non-metabolizable scaffold. Furthermore, the presence of fluorine atoms provides a unique spectroscopic handle for ¹⁹F NMR studies, a sensitive technique for probing molecular interactions and conformations without the background noise inherent in ¹H NMR of biological samples. cfplus.cz
Table 1: Potential Applications in Chemical Probe and Tag Development
| Application Area | Description | Key Reaction | Potential Advantage of the Difluorocyclobutyl Moiety |
|---|---|---|---|
| ¹⁹F NMR Probes | Labeling of proteins, nucleic acids, or other biomolecules for structural and interaction studies using ¹⁹F NMR spectroscopy. cfplus.cz | CuAAC or SPAAC | Provides a sensitive and background-free NMR signal. |
| Bioorthogonal Labeling | Tagging of biomolecules in living systems for visualization and tracking. The azide group allows for covalent attachment to alkyne-functionalized targets. | CuAAC or SPAAC | The difluorocyclobutane group can enhance metabolic stability and may influence binding properties. |
| Fragment-Based Drug Discovery | The difluorocyclobutyl azide can be used to create libraries of fluorinated fragments for screening against biological targets. The azide allows for easy diversification. | Click Chemistry | The rigid and fluorinated scaffold can explore unique chemical space. |
Detailed Research Findings: Research into fluorinated azides has demonstrated their enhanced reactivity in click reactions compared to their non-fluorinated counterparts. acs.org This suggests that this compound would be an efficient partner in cycloaddition reactions. For instance, in the development of probes for cellular imaging, an alkyne-modified protein of interest could be selectively labeled with this compound. The resulting triazole-linked difluorocyclobutyl tag would be highly stable and could be detected via its ¹⁹F NMR signature, providing insights into the protein's localization and interactions.
Applications in Material Science: Synthesis of Functional Polymers and Hydrogels (as a monomer)
The azide functionality of this compound makes it a prime candidate for use as a monomer in the synthesis of advanced polymers and hydrogels through click polymerization. By reacting with di- or poly-alkyne monomers, it can be incorporated into polymer backbones or used as a cross-linker to form three-dimensional networks.
The inclusion of the gem-difluorocyclobutane unit into a polymer can significantly alter its material properties. The polarity and rigidity of the fluorinated ring can influence chain packing, thermal stability, and hydrophobicity. In the context of hydrogels, which are water-swollen polymer networks, the difluorocyclobutane moiety could be used to tune the swelling ratio, mechanical strength, and degradation profile. nih.gov
Table 2: Potential Applications in Material Science
| Material Type | Synthetic Approach | Role of this compound | Potential Properties Conferred |
|---|---|---|---|
| Functional Polymers | Step-growth polymerization with di-alkynes. | Monomer | Increased thermal stability, altered solubility, and modified surface properties. |
| Hydrogels | Cross-linking of multi-alkyne functionalized polymers. | Cross-linker | Tunable mechanical properties, controlled swelling behavior, and enhanced stability. |
| Fluorinated Coatings | Surface grafting onto alkyne-modified substrates. | Surface modifier | Hydrophobicity, chemical resistance, and low surface energy. |
Detailed Research Findings: The synthesis of polymers using azide-alkyne click chemistry is a well-established and highly efficient method that proceeds under mild conditions with high functional group tolerance. By employing this compound as a monomer in a step-growth polymerization with a di-alkyne, a 1,2,3-triazole-linked polymer chain containing pendant difluorocyclobutane rings would be formed. Such polymers are expected to exhibit enhanced thermal stability and chemical resistance due to the strong C-F bonds and the stability of the triazole linkage. In hydrogel formation, the difluorocyclobutyl group could create hydrophobic pockets within the hydrophilic network, potentially enabling the encapsulation and controlled release of hydrophobic guest molecules.
Development of Novel Synthetic Methodologies Leveraging Azido-Difluorocyclobutane Reactivity
Beyond its direct use as a building block, the unique combination of functional groups in this compound can be leveraged to develop novel synthetic methodologies. The azide group can undergo a variety of transformations beyond cycloadditions, including reduction to amines, Staudinger ligation, and reactions with electrophiles.
Recent studies have shown that 3-aryl-difluorocyclobutanols can undergo reactions catalyzed by iron chloride, which generate carbocation intermediates that react smoothly with azide nucleophiles. acs.orgacs.org This suggests a potential synthetic route to this compound itself from a corresponding alcohol precursor. The reactivity of the resulting azide can then be explored to create a diverse range of difluorocyclobutane derivatives.
Table 3: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Class | Potential Utility |
|---|---|---|---|
| Reduction | H₂, Pd/C or PPh₃, H₂O | 3-Amino-1,1-difluorocyclobutane | Precursor for amides, sulfonamides, and other nitrogen-containing compounds. |
| Staudinger Ligation | Phosphines | Aza-ylides, Amides | Formation of amide bonds under mild, bioorthogonal conditions. |
| Intramolecular Cyclization | (with a tethered reactive group) | Fused heterocyclic systems | Access to novel, complex fluorinated scaffolds. |
Detailed Research Findings: The development of synthetic methods for fluorinated organic azides has highlighted their unique reactivity. beilstein-institut.de For example, the reduction of this compound would provide access to 3-amino-1,1-difluorocyclobutane, a valuable building block for medicinal chemistry. This amine could be further derivatized to introduce a wide range of functionalities. Furthermore, the azide itself can participate in intramolecular reactions. For example, if a suitable reactive group is tethered to the cyclobutane ring, intramolecular cyclization could lead to the formation of novel, fused heterocyclic systems containing the gem-difluoro motif, expanding the available chemical space for drug discovery and materials science.
Future Directions and Emerging Research Avenues
Development of Asymmetric and Green Synthetic Routes
The development of stereochemically defined molecules is paramount in drug discovery. Future efforts in the synthesis of 3-azido-1,1-difluorocyclobutane will likely prioritize the establishment of asymmetric routes to access enantiopure forms of this compound. Drawing inspiration from the successful enantioselective synthesis of other substituted cyclobutanes, researchers may explore various catalytic strategies. For instance, the use of chiral catalysts, such as chinchona-based squaramides, has proven effective in the enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. rsc.org Similar approaches could be adapted for the asymmetric introduction of the azide (B81097) functionality onto a difluorocyclobutene precursor.
Furthermore, the principles of green chemistry are increasingly integral to modern synthetic chemistry. The pursuit of environmentally benign methods for synthesizing this compound is a critical future direction. This involves minimizing waste, avoiding hazardous reagents, and utilizing sustainable resources. Research into the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, is a promising avenue. rsc.orgmdpi.com For example, the synthesis of 3-azidopiperidines has been achieved in a one-pot intramolecular cyclization of unsaturated amines, highlighting a step-economic approach that could be conceptually applied. nih.gov Additionally, exploring metal-free catalytic systems can reduce the environmental impact associated with traditional heavy metal catalysts.
Table 1: Potential Green and Asymmetric Synthetic Strategies
| Strategy | Description | Potential Advantages |
| Catalytic Asymmetric Azidation | Use of a chiral catalyst to introduce the azide group enantioselectively to a prochiral difluorocyclobutane precursor. | Access to single enantiomers, crucial for pharmacological studies. |
| Enzyme-Catalyzed Reactions | Employing enzymes for the stereoselective synthesis of the chiral cyclobutane (B1203170) core or the introduction of the azide. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Use of Green Solvents | Replacing traditional volatile organic solvents with water, ionic liquids, or supercritical CO2. rsc.orgmdpi.com | Reduced environmental impact, improved safety, potential for catalyst recycling. rsc.org |
| Metal-Free Catalysis | Developing synthetic routes that avoid the use of heavy or toxic metal catalysts. | Reduced toxicity and environmental contamination. |
| One-Pot Syntheses | Designing multi-step reactions to occur in a single reaction vessel to minimize purification steps and solvent usage. nih.gov | Increased efficiency, reduced waste, and lower costs. |
Exploration of Novel Reactivity under Non-Traditional Conditions (e.g., Photoredox, Electrochemistry)
Photoredox and electrochemical methods offer unique pathways for chemical transformations under mild conditions, often with high selectivity. The exploration of the reactivity of this compound under these non-traditional conditions is a fertile ground for future research. Visible-light photoredox catalysis, for example, has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds and for facilitating radical fluoroalkyl chemistry. mdpi.comresearchgate.netnih.gov This suggests that the difluorocyclobutane ring or the azide group in the target molecule could be activated under photoredox conditions to participate in novel coupling reactions.
The azide functionality itself can be a precursor to highly reactive nitrene intermediates upon photolysis or thermolysis, which could then undergo a variety of C-H insertion or cyclization reactions to form complex nitrogen-containing heterocycles. The influence of the gem-difluoro group on the reactivity of such intermediates would be a key area of investigation.
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of the synthesis of this compound and its derivatives into automated synthesis and flow chemistry platforms represents a significant step towards its widespread availability and application. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. nih.gov
Automated platforms can facilitate high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its subsequent derivatization. This is particularly relevant for the preparation of libraries of compounds for drug discovery. The development of robust flow protocols for the introduction of the azido (B1232118) and difluorocyclobutane moieties would be a key enabler for its broader use in medicinal chemistry. For example, automated copper-mediated radiofluorination of organoborons for PET radiotracer synthesis has been successfully implemented, providing a blueprint for the development of automated processes for other fluorinated compounds. nih.govmdpi.comacs.org
Advanced Computational Design for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.com In the context of this compound, advanced computational studies can provide valuable insights into its conformational preferences, electronic structure, and reaction mechanisms.
DFT calculations can be employed to:
Predict Reaction Outcomes: By modeling the transition states and intermediates of potential reactions, computational studies can help predict the feasibility and selectivity of new synthetic routes. acs.org
Understand Fluorine Effects: The impact of the gem-difluoro group on the stability and reactivity of the cyclobutane ring can be systematically investigated. Studies on the effect of fluorine substitution on the cyclobutylcarbinyl radical rearrangement have already demonstrated the power of DFT in this area. nih.gov
Design Novel Reactions: Computational screening can identify promising reaction partners and conditions for novel transformations of this compound. For instance, DFT calculations have been used to understand the mechanism of stereoselective cyclobutane synthesis from pyrrolidines. acs.org
Expanding the Scope of Bio-orthogonal Applications (as a synthetic tool)
The azide group is a well-established functional handle for bio-orthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". sigmaaldrich.comwikipedia.org The presence of the azide in this compound makes it a prime candidate for use as a synthetic tool in bioconjugation and chemical biology.
Future research will likely focus on:
Labeling of Biomolecules: Utilizing this compound to label proteins, nucleic acids, and glycans. The unique properties of the difluorocyclobutyl moiety could offer advantages in terms of stability, lipophilicity, or as a ¹⁹F NMR probe for imaging and binding studies. sigmaaldrich.com
Development of Novel Bio-orthogonal Reactions: While CuAAC is the most common reaction for azides, exploring other bio-orthogonal reactions, such as the Staudinger ligation or strain-promoted azide-alkyne cycloaddition (SPAAC), with this compound could expand its utility. nih.govescholarship.org
Probing Biological Systems: The fluorinated cyclobutane could serve as a unique tag to study biological processes in living cells, with the fluorine atoms providing a handle for ¹⁹F MRI or NMR-based metabolic studies.
Table 2: Bio-orthogonal Reactions of Azides
| Reaction | Description | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.org | High yield, high regioselectivity, robust. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne (B158145). escholarship.org | Bio-compatible (no cytotoxic copper catalyst), fast kinetics. |
| Staudinger Ligation | Reaction of an azide with a triarylphosphine to form an aza-ylide, which can be trapped to form a stable amide bond. nih.gov | One of the first bio-orthogonal reactions, useful for specific ligations. |
Synthesis of Complex Polycyclic Systems Incorporating the Azido-Difluorocyclobutane Motif
The strained four-membered ring of cyclobutane makes it a versatile precursor for the synthesis of more complex polycyclic systems. baranlab.org Future research will undoubtedly explore the use of this compound as a building block for the construction of novel, three-dimensional scaffolds for drug discovery.
Potential synthetic strategies include:
Ring-Expansion Reactions: The cyclobutane ring can undergo ring expansion to form five- or six-membered rings, a strategy that has been used to synthesize fused ring systems. nih.gov
Domino Reactions: Designing one-pot domino processes starting from this compound could lead to the rapid assembly of complex polycyclic architectures. nih.gov
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with various dipolarophiles to construct heterocyclic rings fused to the cyclobutane core. youtube.com The subsequent transformation of the resulting triazole could lead to a diverse array of polycyclic compounds.
The development of methods to construct fused and bridged ring systems from cyclobutane precursors is an active area of research, and applying these methods to this compound will open up new avenues for the synthesis of novel chemical entities. acs.org
Q & A
Q. Basic
- Use explosion-resistant equipment and conduct reactions in fume hoods.
- Avoid mechanical shock, heat, or friction.
- Follow USDOT guidelines for azido compounds (e.g., forbidden transport without stabilization) . Sodium azide derivatives require strict mutagenicity controls .
How do substituents on the cyclobutane ring affect the energetic properties of this compound derivatives?
Advanced
Electron-withdrawing groups (e.g., -F, -NO₂) enhance density and detonation velocity by increasing oxygen balance and heat of formation. For instance, difluoro groups improve thermal stability compared to non-fluorinated analogs, as seen in fluorinated cyclobutane energetic materials . Crystal packing analysis (XRD) correlates substituent effects with sensitivity .
How to resolve contradictions in reported stability data of azido compounds under varying experimental conditions?
Advanced
Contradictions often arise from divergent solvent, temperature, or substituent effects. For example, 3-azido-triazines cyclize in polar solvents but remain stable in chloroform . Systematic studies using controlled variables (e.g., solvent polarity, substituent electronic profiles) combined with in-situ monitoring (Raman spectroscopy) can clarify discrepancies .
What are the key applications of this compound in materials science research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
